1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and a phenyl group attached at the first position. The structural uniqueness of this compound contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of phenyl hydrazines with β-keto esters, followed by cyclization. For instance, phenyl hydrazines can react with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which then undergo cyclization to yield the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as VEGFR-2 and CDK2, which are involved in cell proliferation and survival pathways
Pathways Involved: By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells. .
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar core structure but different biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyrimidine fusion but differ in their substitution patterns and biological properties.
Uniqueness: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its potent inhibitory activity against specific enzymes like VEGFR-2 and CDK2, making it a promising candidate for anticancer drug development. Its unique structure also allows for diverse chemical modifications, enhancing its versatility in medicinal chemistry .
Properties
CAS No. |
53645-79-7 |
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Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H8N4/c1-2-4-10(5-3-1)15-11-9(7-14-15)6-12-8-13-11/h1-8H |
InChI Key |
BDIXKUKUFWHLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC=C3C=N2 |
Origin of Product |
United States |
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